molecular formula C14H18N4O2 B2855764 cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034231-33-7

cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2855764
CAS RN: 2034231-33-7
M. Wt: 274.324
InChI Key: DBIVCXJBQTVQNA-UHFFFAOYSA-N
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Description

The compound “cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a derivative of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one . It exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase and/or a cell proliferation inhibiting effect . It is useful as a prophylactic and/or therapeutic agent for diseases associated with the above-mentioned kinases, particularly cancer .


Synthesis Analysis

The synthesis of these types of compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropyl group attached to a morpholino group and a pyrrolo[3,4-d]pyrimidin-6(7H)-one core structure . Further analysis would require more specific data or computational modeling.

Scientific Research Applications

Medical Imaging Applications

One of the prominent applications of related compounds involves the development of potential PET (Positron Emission Tomography) agents for imaging in neurological conditions such as Parkinson's disease. For example, the synthesis of [11C]HG-10-102-01, a compound structurally related to cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, has been explored for its potential in imaging LRRK2 (Leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. This compound was synthesized with a high radiochemical yield and purity, indicating its suitability for PET imaging applications (Wang, Gao, Xu, & Zheng, 2017).

Synthetic Methodologies in Organic Chemistry

Compounds with the cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone scaffold have also been employed in various synthetic methodologies. For instance, the Diels–Alder reactions involving cyclopropylideneacetate have led to the formation of cyclobutene-annelated pyrimidinones, showcasing the utility of related compounds in constructing complex heterocyclic systems (Dalai, Belov, Nizamov, Rauch, Finsinger, & Meijere, 2006). Furthermore, the synthesis of novel pyrimidines and thiazolidinones under microwave irradiation demonstrates the relevance of morpholino-pyrimidinyl compounds in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antibacterial Activity

The antibacterial activity of novel pyrimidines, including structures related to cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, has been a subject of interest. For example, a study on microwave-assisted synthesis of pyrimidines and thiazolidinones revealed the potential of these compounds as antibacterial agents, highlighting their significance in medical chemistry (Merugu, Ramesh, & Sreenivasulu, 2010).

Mechanism of Action

The compound exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . These kinases play key roles in survival, growth, metabolism, and other functions of a cell . In various types of cancers, abnormal activation of Akt or mutation of the Akt gene has been observed .

Future Directions

The future directions for research on this compound could include further exploration of its inhibitory activity against kinases, its potential as a therapeutic agent for diseases like cancer , and the development of methods for its synthesis . Additionally, more research could be done to determine its physical and chemical properties.

properties

IUPAC Name

cyclopropyl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-13(10-1-2-10)18-8-11-7-15-14(16-12(11)9-18)17-3-5-20-6-4-17/h7,10H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIVCXJBQTVQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

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